Receptor Binding Affinity: V1b Selectivity vs. Off-Target Receptors
D[LEU4,LYS8]-VP TFA demonstrates a 400-fold selectivity ratio for the V1b receptor (Ki = 0.16 nM) over the oxytocin receptor (Ki = 64 nM), a 625-fold ratio over the V2 receptor (Ki = 100 nM), and a 23,750-fold ratio over the V1a receptor (Ki = 3,800 nM) . In comparison, the related V1b agonist d[Cha4]AVP exhibits a 126-fold V1a selectivity ratio (Ki = 1.2 nM for V1b vs. 151 nM for V1a), a 200-fold V2 selectivity ratio, and a 625-fold oxytocin selectivity ratio .
| Evidence Dimension | Receptor binding affinity (Ki) across V1b, oxytocin, V2, and V1a receptors |
|---|---|
| Target Compound Data | V1b: 0.16 nM; Oxytocin: 64 nM; V2: 100 nM; V1a: 3,800 nM |
| Comparator Or Baseline | d[Cha4]AVP: V1b: 1.2 nM; V1a: 151 nM; Oxytocin: 750 nM; V2: 240 nM |
| Quantified Difference | D[LEU4,LYS8]-VP TFA: 7.5-fold higher V1b affinity; V1a selectivity ratio 23,750× vs. 126×; V2 selectivity ratio 625× vs. 200× |
| Conditions | Radioligand binding assays using recombinant human vasopressin/oxytocin receptors expressed in heterologous cell systems |
Why This Matters
This exceptional V1b selectivity profile enables researchers to attribute observed functional effects specifically to V1b receptor activation, eliminating the confounding influence of V1a, V2, or oxytocin receptor cross-reactivity.
